molecular formula C13H20N4O3 B5990124 N-cycloheptyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

N-cycloheptyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B5990124
M. Wt: 280.32 g/mol
InChI Key: UWNLHZVBXWFSOE-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a compound with the molecular formula C13H20N4O3. It features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of N-cycloheptyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves the formation of the pyrazole ring followed by the introduction of the cycloheptyl and acetamide groups. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the nitro group: Nitration of the pyrazole ring using nitric acid or other nitrating agents.

    Attachment of the cycloheptyl group: This can be done through nucleophilic substitution reactions.

    Formation of the acetamide group: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.

Chemical Reactions Analysis

N-cycloheptyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-cycloheptyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The pyrazole ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing their activity .

Comparison with Similar Compounds

N-cycloheptyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can be compared with other pyrazole derivatives, such as:

    N-cycloheptyl-2-(5-methyl-1H-pyrazol-1-yl)acetamide: Lacks the nitro group, which affects its reactivity and biological activity.

    N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide: The position of the nitro group influences the compound’s properties.

    N-cycloheptyl-2-(5-methyl-3-amino-1H-pyrazol-1-yl)acetamide: The amino group provides different reactivity compared to the nitro group.

These comparisons highlight the unique features of this compound, particularly its nitro group and its potential impact on the compound’s reactivity and biological activity.

Properties

IUPAC Name

N-cycloheptyl-2-(5-methyl-3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-10-8-12(17(19)20)15-16(10)9-13(18)14-11-6-4-2-3-5-7-11/h8,11H,2-7,9H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNLHZVBXWFSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2CCCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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